molecular formula C10H6BrNO4S B13893866 Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate

Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B13893866
M. Wt: 316.13 g/mol
InChI Key: NWHZFLAGBGTQNG-UHFFFAOYSA-N
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Description

Methyl 6-Bromo-5-nitrobenzothiophene-2-carboxylate is a heterocyclic compound that contains a benzothiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Bromo-5-nitrobenzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of benzothiophene derivatives followed by nitration and esterification reactions. The reaction conditions often involve the use of bromine or brominating agents, nitric acid for nitration, and methanol for esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Bromo-5-nitrobenzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 6-Bromo-5-nitrobenzothiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-5-nitrobenzothiophene-2-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of active intermediates that interact with biological targets or catalytic sites.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene share the thiophene ring system and exhibit similar chemical properties.

    Benzothiophene Derivatives: Compounds such as Benzothiophene and its halogenated derivatives are structurally related and have comparable reactivity.

Uniqueness

Methyl 6-Bromo-5-nitrobenzothiophene-2-carboxylate is unique due to the presence of both bromine and nitro functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C10H6BrNO4S

Molecular Weight

316.13 g/mol

IUPAC Name

methyl 6-bromo-5-nitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrNO4S/c1-16-10(13)9-3-5-2-7(12(14)15)6(11)4-8(5)17-9/h2-4H,1H3

InChI Key

NWHZFLAGBGTQNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)Br)[N+](=O)[O-]

Origin of Product

United States

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